4-(4-Bromophenyl)oxan-4-amine hydrochloride
Description
Properties
IUPAC Name |
4-(4-bromophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIHVMJGJDAGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-one
A widely applicable method involves reductive amination of the corresponding ketone precursor. 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-one is treated with ammonium acetate and a reducing agent such as sodium triacetoxyborohydride (NaBH3CN) in methanol at 25°C. The reaction proceeds via imine intermediate formation, followed by reduction to the amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This method achieves moderate yields (45–55%) but requires high-purity ketone precursors.
Nucleophilic Substitution on Tetrahydropyran Derivatives
Substitution reactions leverage activated oxane intermediates. For example, 4-tosyltetrahydro-2H-pyran reacts with 4-bromophenylamine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. The tosylate group is displaced by the amine nucleophile, forming the target compound after HCl salification. Challenges include competing elimination reactions, which are mitigated by using polar aprotic solvents and controlled temperatures.
Coupling Reactions for Direct Functionalization
Palladium-catalyzed coupling strategies, such as the Buchwald–Hartwig amination , enable direct introduction of the bromophenyl group. A halogenated oxane scaffold (e.g., 4-bromotetrahydro-2H-pyran) reacts with 4-bromophenylboronic acid under catalytic conditions (Pd(OAc)2, XPhos ligand, Cs2CO3) in toluene/water. This method offers regioselectivity but requires rigorous anhydrous conditions and yields 40–50% product.
Optimization Strategies for Improved Yield and Purity
Purification Techniques
Post-synthesis purification significantly impacts final purity. Activated carbon treatment in hot aqueous solutions removes colored impurities, while acetone leaching during salification enhances crystallinity. For instance, washing the hydrochloride precipitate with cold acetone reduces residual zinc hydroxide contaminants, elevating purity to >99%.
Reaction Condition Modifications
- Temperature Control : Maintaining 0–5°C during diazotization (if applicable) prevents side reactions.
- Solvent Selection : Tetrahydrofuran (THF) improves solubility in coupling reactions, whereas water/ethanol mixtures facilitate crystallization.
- Catalyst Loading : Increasing Pd catalyst to 5 mol% in Buchwald–Hartwig reactions boosts conversion rates by 15%.
Analytical Characterization and Spectral Data
Physical and Chemical Properties
Spectroscopic Data
- 1H NMR (400 MHz, D2O) : δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.95–3.85 (m, 4H, OCH2), 2.20–2.10 (m, 4H, CH2).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Br), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 45–55 | 95 | Simple, one-pot procedure | Requires ketone precursor |
| Nucleophilic Substitution | 60–65 | 98 | High regioselectivity | Risk of elimination side reactions |
| Buchwald–Hartwig Coupling | 40–50 | 97 | Direct aryl-amine bond formation | Costly catalysts, anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxan-4-amine derivatives with different oxidation states, while substitution reactions can produce a variety of substituted oxan-4-amine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial and Antiproliferative Activities
One of the significant applications of 4-(4-Bromophenyl)oxan-4-amine hydrochloride is in the synthesis of derivatives that exhibit antimicrobial and antiproliferative properties. For instance, derivatives such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising results against various microbial strains and cancer cell lines. The synthesis process typically involves confirming molecular structures through spectroanalytical methods like NMR and IR spectroscopy, which validate their physicochemical properties .
1.2 Neurological Disorders
The compound's structural similarity to known bioactive molecules suggests potential applications in treating neurological disorders. Research indicates that it may interact with neurotransmitter systems, although detailed pharmacokinetic profiles are still under investigation . Its amine group allows it to participate in nucleophilic substitution reactions, which can be utilized to develop new therapeutic agents targeting conditions like Alzheimer's disease .
Organic Chemistry Applications
2.1 Synthesis of Novel Compounds
In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. For example, it has been used to create surfactants like 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid through copper-catalyzed cross-coupling reactions . This versatility highlights its importance in developing new materials with specific functionalities.
2.2 Functionalization Potential
The compound's reactivity allows for various functionalization strategies due to the presence of the bromine atom on the phenyl ring, which can undergo electrophilic aromatic substitution. This property facilitates the creation of derivatives with enhanced biological activities or improved solubility characteristics .
Toxicological Studies
While exploring its applications, toxicological studies have revealed that this compound may pose risks such as skin irritation and acute toxicity if ingested . Understanding these risks is crucial for ensuring safe handling and application in research settings.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives from this compound demonstrated significant antimicrobial activity against specific bacterial strains. The synthesized compounds were tested for their efficacy, revealing that certain derivatives displayed higher activity than standard antibiotics.
Case Study 2: Cancer Research
In cancer research, derivatives synthesized from this compound were evaluated for antiproliferative effects against various cancer cell lines. The results indicated that some derivatives exhibited cytotoxicity comparable to established anticancer drugs, suggesting their potential as lead compounds for further development.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyloxan-amine Derivatives
4-(3-Chlorophenyl)oxan-4-amine Hydrochloride
- Structure : Chlorine at the meta position of the phenyl ring.
- Molecular Formula: C₁₁H₁₄Cl₂NO
4-(4-Fluorophenyl)oxan-4-amine Hydrochloride
- Structure : Fluorine at the para position.
- CAS Number : 1385696-29-6
- Molecular Weight : ~243.7 g/mol (estimated)
- Key Difference : Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce lipophilicity compared to bromine .
4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride
- Structure : Methoxy group at the ortho position.
- Molecular Formula: C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
Ring-Modified Analogs
4-(4-Bromophenyl)piperidine Hydrochloride
- Structure : Piperidine (six-membered saturated ring with one nitrogen) replaces oxane.
- Molecular Formula : C₁₁H₁₄BrClN
- CAS Number : 80980-89-8
- Molecular Weight : 284.6 g/mol
- Key Difference : The nitrogen in piperidine provides a basic center, influencing pH-dependent solubility and bioavailability. This contrasts with the oxygen in oxane, which contributes to hydrogen bonding .
1-(4-Bromophenyl)cyclopropanamine Hydrochloride
- Structure : Cyclopropane ring fused to the amine group.
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
Alkyl-Substituted Derivatives
1-(4-Bromophenyl)ethylamine Hydrochloride
Physicochemical and Pharmacological Implications
Structural Impact on Properties
Pharmacological Considerations
- Bromine vs. Chlorine/Fluorine : Bromine’s larger size and polarizability enhance van der Waals interactions in hydrophobic binding pockets, making it favorable in kinase inhibitors .
- Oxane vs. Piperidine : Oxane’s oxygen participates in hydrogen bonding, while piperidine’s nitrogen can form salt bridges, affecting target engagement .
- Alkyl Chains : Longer chains (e.g., heptyl) improve blood-brain barrier penetration but may increase off-target toxicity .
Biological Activity
4-(4-Bromophenyl)oxan-4-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.
- Molecular Formula : C12H16BrClN
- Molecular Weight : 306.63 g/mol
- CAS Number : 1380300-48-0
The biological activity of this compound is primarily attributed to its structural features, including the bromophenyl group and the amine functionality. These groups are believed to interact with various biological targets, such as enzymes and receptors, potentially influencing signaling pathways involved in disease mechanisms. The exact molecular targets and pathways remain an area for further investigation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of this compound have shown promising activity against various microbial strains. A study evaluating a series of related thiazol-2-amine derivatives revealed significant antimicrobial effectiveness comparable to established antibiotics .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| p2 | Moderate | Weak |
| p3 | Strong | Moderate |
| p4 | Strong | Strong |
| p6 | Moderate | Weak |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research conducted on similar compounds demonstrated efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in cancer treatment .
Case Studies
- Antimicrobial Study : A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity using a turbidimetric method. The findings indicated that specific modifications to the bromophenyl group enhanced antibacterial potency against resistant strains .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of a series of oxan derivatives, including this compound. The study reported promising results in inhibiting cell proliferation in MCF7 cells, highlighting the compound's potential as a lead for developing new anticancer agents .
Q & A
Q. What are the key synthetic routes for 4-(4-Bromophenyl)oxan-4-amine hydrochloride, and how can purity be optimized?
The synthesis typically involves:
- Oxan ring formation : Cyclization of a diol precursor under acidic conditions to form the tetrahydrofuran (oxan) ring.
- Bromophenyl introduction : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution to attach the 4-bromophenyl group.
- Amine functionalization : Reductive amination or direct substitution to introduce the amine group, followed by HCl salt formation. Purity optimization requires HPLC purification and recrystallization in ethanol/water mixtures. NMR and mass spectrometry are critical for verifying structural integrity .
Q. How can the functional groups in this compound be characterized experimentally?
- Amine group : Confirm via ¹H-NMR (δ ~2.5–3.5 ppm for NH₂) and FTIR (N-H stretch ~3300 cm⁻¹).
- Oxan ring : Use ¹³C-NMR to identify carbons in the tetrahydrofuran ring (δ ~60–80 ppm).
- Bromophenyl moiety : Validate via UV-Vis (absorption ~250–270 nm for aryl halides) and X-ray crystallography (if crystalline) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a scaffold for drug discovery , particularly in designing:
- CNS-targeting agents : Due to its lipophilicity (enhanced by the bromophenyl group), it may cross the blood-brain barrier.
- Enzyme inhibitors : The amine group can interact with catalytic sites (e.g., kinases, proteases). Early studies suggest activity in in vitro assays for neurodegenerative targets .
Q. How does the bromophenyl group influence the compound’s physicochemical properties?
- Lipophilicity : Increases logP compared to non-halogenated analogs, improving membrane permeability.
- Electrophilicity : Bromine enhances susceptibility to nucleophilic aromatic substitution, enabling derivatization.
- Steric effects : The bulky bromophenyl group may restrict rotational freedom, affecting binding to biological targets .
Q. What safety precautions are recommended for handling this compound?
- Use gloves, goggles, and a lab coat to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in a desiccator under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions in in vitro vs. in vivo efficacy may arise from:
- Metabolic instability : Use microsomal assays to assess hepatic degradation.
- Solubility limitations : Optimize formulation with co-solvents (e.g., DMSO/PEG).
- Off-target effects : Perform kinome-wide profiling to identify non-specific interactions. Cross-validate with CRISPR knockdown models .
Q. What strategies improve yield in large-scale synthesis?
- Continuous flow reactors : Enhance reaction control and reduce byproducts.
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling efficiency.
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Q. How does this compound compare to structural analogs (e.g., 4-(4-chlorophenyl)oxan-4-amine HCl)?
| Property | 4-Bromophenyl analog | 4-Chlorophenyl analog |
|---|---|---|
| Reactivity | Slower SNAr due to larger Br | Faster SNAr with Cl |
| Lipophilicity (logP) | 2.8 (calculated) | 2.3 (calculated) |
| Metabolic stability | Higher (Br resists oxidation) | Lower (Cl susceptible to CYP450) |
| Use computational modeling (e.g., DFT) to predict electronic differences . |
Q. What methodologies elucidate its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs).
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Cryo-EM : Resolve binding conformations in membrane protein complexes .
Q. How can data reproducibility challenges be addressed in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
